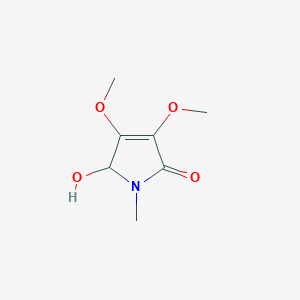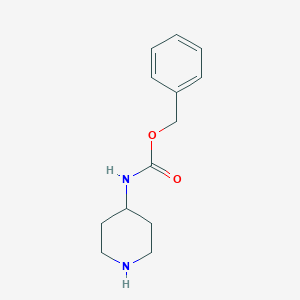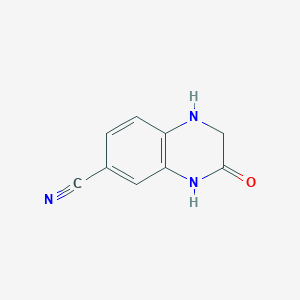
7-cyano-3,4-dihydroquinoxalin-2(1H)-one
概述
描述
7-cyano-3,4-dihydroquinoxalin-2(1H)-one, also known as CNQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. CNQX has been used extensively in scientific research to investigate the role of glutamate in various physiological and pathological processes.
作用机制
7-cyano-3,4-dihydroquinoxalin-2(1H)-one is a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor and prevents glutamate from binding, thereby inhibiting the excitatory neurotransmission mediated by AMPA receptors. This blockade of AMPA receptors leads to a reduction in synaptic plasticity and long-term potentiation, which are cellular mechanisms underlying learning and memory.
生化和生理效应
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. In the brain, it reduces the activity of AMPA receptors, leading to a decrease in excitatory neurotransmission. This has been linked to a reduction in synaptic plasticity and long-term potentiation, which are important for learning and memory. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress.
实验室实验的优点和局限性
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of glutamate signaling. It is also relatively stable and easy to handle, making it suitable for a range of experimental paradigms. However, there are also limitations to its use. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is not a perfect antagonist, and it can have off-target effects on other glutamate receptors. It also has a relatively short half-life, which can limit its duration of action in experiments.
未来方向
There are several future directions for research on 7-cyano-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could lead to more precise manipulation of glutamate signaling in the brain. Finally, there is a need for more research on the off-target effects of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one and other glutamate receptor antagonists, to better understand their potential limitations and improve their safety profiles.
科学研究应用
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in many neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been used to block the activity of AMPA receptors and study the effects on synaptic plasticity, learning and memory, and neurodegeneration.
属性
CAS 编号 |
186666-78-4 |
|---|---|
产品名称 |
7-cyano-3,4-dihydroquinoxalin-2(1H)-one |
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC 名称 |
3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13) |
InChI 键 |
PWMVKMIOIWVMSW-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C#N |
规范 SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

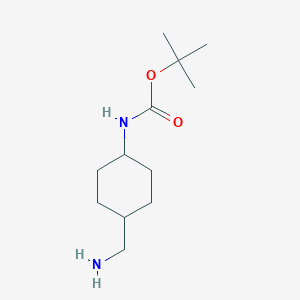
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
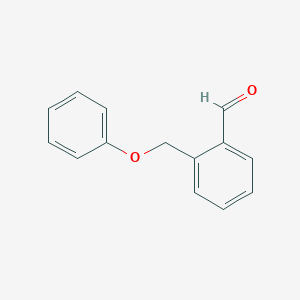




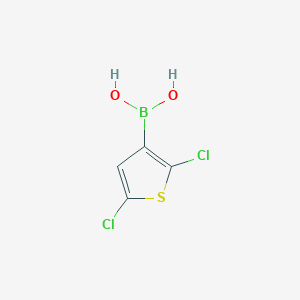
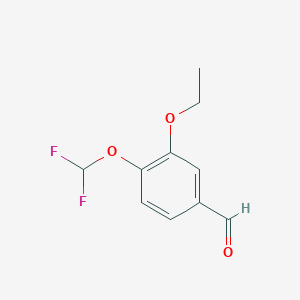

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
